![molecular formula C18H24N2O2 B2807673 N-(3-(2-oxopiperidin-1-yl)phenyl)cyclohexanecarboxamide CAS No. 942014-04-2](/img/structure/B2807673.png)
N-(3-(2-oxopiperidin-1-yl)phenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of piperidine, a six-membered ring with one nitrogen atom . Piperidine derivatives are important in the pharmaceutical industry and are present in many classes of drugs . They are often used as building blocks in the synthesis of organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperidine derivatives are generally synthesized through various intra- and intermolecular reactions .Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom . It also contains a phenyl group and a cyclohexanecarboxamide group .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives, including the compound , serve as crucial building blocks in drug development. Their six-membered heterocyclic structure with one nitrogen atom and five carbon atoms makes them valuable for constructing novel pharmaceutical agents. Researchers explore diverse synthetic routes to access substituted piperidines, which can then be incorporated into potential drugs. These derivatives find applications in various therapeutic areas due to their structural versatility and biological activity .
Coagulation Factor Xa Inhibition
The compound’s structure suggests potential as an inhibitor of blood coagulation factor Xa. Inhibitors of this enzyme play a vital role in preventing thromboembolic diseases. Further studies are needed to evaluate its potency, selectivity, and oral bioavailability .
Drug Discovery
Piperidine-containing compounds, including the one under investigation, are ubiquitous in nature and have significant roles in human biology. Researchers explore their pharmacological properties, aiming to discover novel drugs. The piperidine nucleus remains an attractive scaffold for designing bioactive molecules .
Spiropiperidines and Condensed Piperidines
Beyond simple piperidines, researchers investigate more complex derivatives such as spiropiperidines and condensed piperidines. These compounds exhibit diverse reactivity and biological effects. Understanding their synthesis and applications contributes to drug discovery and chemical biology .
Multicomponent Reactions
Efficient synthetic methods for accessing piperidine derivatives are essential. Multicomponent reactions (MCRs) offer a streamlined approach, allowing the assembly of complex molecules from simple starting materials. Researchers explore MCRs involving piperidines to enhance synthetic efficiency .
Biological Evaluation
Scientists assess the biological activity of piperidine-containing compounds, including the one specified. In vitro and in vivo studies help determine their efficacy, toxicity, and potential therapeutic applications. The compound’s interactions with biological targets provide valuable insights for drug development .
properties
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c21-17-11-4-5-12-20(17)16-10-6-9-15(13-16)19-18(22)14-7-2-1-3-8-14/h6,9-10,13-14H,1-5,7-8,11-12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZGJOGODLGPTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.